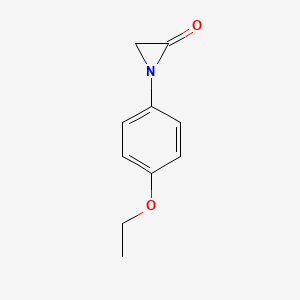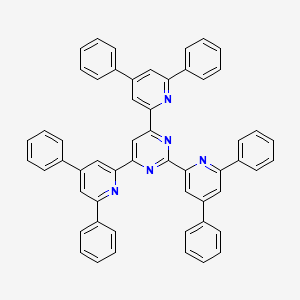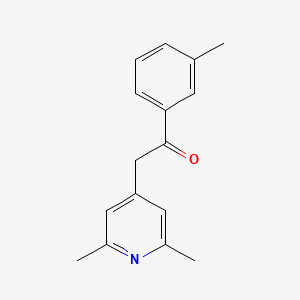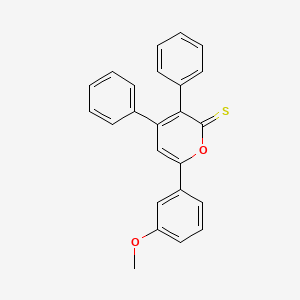
Diplumbyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diplumbyno es un compuesto que pertenece al grupo de los dimetilinos, que se caracterizan por un triple enlace entre dos elementos del grupo 14 más pesados. Específicamente, el diplumbyno presenta un triple enlace plomo-plomo, lo que lo convierte en un tema de estudio único e intrigante en el campo de la química inorgánica. El compuesto se representa mediante la fórmula general R-Pb≡Pb-R, donde R denota un grupo sustituyente.
Métodos De Preparación
La síntesis del diplumbyno generalmente implica la reducción de un precursor de haluro de plomo(II). Un método común es la reducción de un compuesto de bromuro de plomo(II) (R-PbBr) utilizando un agente reductor como el hidruro de diisobutylaluminio (DIBAL-H). Esta reacción se lleva a cabo en condiciones suaves y produce diplumbyno con eficiencias variables dependiendo de los grupos sustituyentes unidos a los átomos de plomo .
Los métodos de producción industrial para el diplumbyno no están bien documentados, ya que el compuesto es principalmente de interés académico. Sin embargo, los principios de su síntesis podrían potencialmente ampliarse para la producción a gran escala si fuera necesario.
Análisis De Reacciones Químicas
El diplumbyno sufre una variedad de reacciones químicas, que incluyen:
Oxidación: El diplumbyno puede oxidarse para formar compuestos de plomo(IV). Los agentes oxidantes comunes incluyen el oxígeno molecular y los halógenos.
Reducción: El compuesto puede reducirse aún más para formar especies de plomo(0), aunque esto es menos común.
Sustitución: El diplumbyno puede participar en reacciones de sustitución donde los grupos sustituyentes ® son reemplazados por otros grupos funcionales. Esto a menudo implica el uso de reactivos organometálicos.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la reacción con carbonilos metálicos dinucleares puede producir complejos como Mn(CO)5(PbR), Fe(CO)4(PbR)2 y Co4(CO)9(PbR)2 .
Aplicaciones Científicas De Investigación
El diplumbyno tiene varias aplicaciones en la investigación científica, que incluyen:
Química: El diplumbyno se utiliza como compuesto modelo para estudiar las propiedades de enlace de los elementos pesados del grupo 14.
Ciencia de materiales: El diplumbyno y sus derivados se están explorando por su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas únicas.
Mecanismo De Acción
El mecanismo mediante el cual el diplumbyno ejerce sus efectos está principalmente relacionado con su capacidad para participar en reacciones redox. El triple enlace plomo-plomo puede sufrir oxidación y reducción, permitiendo que el compuesto actúe como un reactivo versátil en diversas transformaciones químicas. Los objetivos moleculares y las vías involucradas en estas reacciones dependen del contexto específico en el que se utiliza el diplumbyno .
Comparación Con Compuestos Similares
En comparación con estos compuestos, el diplumbyno es único debido a la presencia del triple enlace plomo-plomo, que imparte propiedades electrónicas y estructurales distintas . Los compuestos similares incluyen:
Disilino: Con un triple enlace silicio-silicio.
Digermino: Con un triple enlace germanio-germanio.
Distannino: Con un triple enlace estaño-estaño.
Estos compuestos comparten algunos patrones de reactividad con el diplumbyno, pero difieren en su comportamiento químico específico debido a los diferentes tamaños atómicos y configuraciones electrónicas de los elementos del grupo 14 involucrados.
Propiedades
Número CAS |
357263-74-2 |
|---|---|
Fórmula molecular |
Pb2 |
Peso molecular |
4.1e+02 g/mol |
Nombre IUPAC |
λ2-plumbanylidenelead |
InChI |
InChI=1S/2Pb |
Clave InChI |
AMCSGQMNQKBDRW-UHFFFAOYSA-N |
SMILES canónico |
[Pb]=[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene](/img/structure/B12590737.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12590739.png)


![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)
![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)


![Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12590780.png)



![5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine](/img/structure/B12590808.png)

